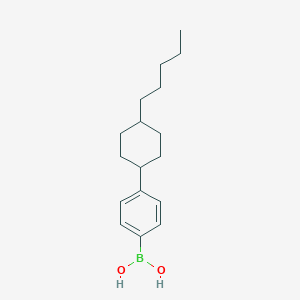![molecular formula C15H12ClNO3 B183552 Methyl 2-[(2-chlorobenzoyl)amino]benzoate CAS No. 5347-24-0](/img/structure/B183552.png)
Methyl 2-[(2-chlorobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-chlorobenzoyl)amino]benzoate, also known as Methyl N-(2-chlorobenzoyl)-anthranilate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of anthranilic acid and is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro and in vivo. In addition, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate in lab experiments is its versatility in synthesis. It can be easily synthesized from commercially available starting materials and can be used as a precursor for a variety of compounds. However, one limitation is its potential toxicity, which requires caution in handling and disposal.
Orientations Futures
There are several future directions for research on Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate. One direction is to further investigate its potential as a fluorescent probe for imaging biological systems. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
Méthodes De Synthèse
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate can be synthesized through the reaction of anthranilic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 2-[(2-chlorobenzoyl)amino]benzoate N-(2-chlorobenzoyl)-anthranilate, which can be further converted to Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate by reacting it with methanol and a small amount of acid catalyst.
Applications De Recherche Scientifique
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has various scientific research applications. It has been used as a precursor in the synthesis of several pharmaceutical compounds, including anti-inflammatory and anti-cancer drugs. It has also been used as an intermediate in the synthesis of agrochemicals such as herbicides and fungicides. In addition, Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been studied for its potential applications in organic electronics and as a fluorescent probe.
Propriétés
Numéro CAS |
5347-24-0 |
|---|---|
Nom du produit |
Methyl 2-[(2-chlorobenzoyl)amino]benzoate |
Formule moléculaire |
C15H12ClNO3 |
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
methyl 2-[(2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |
Clé InChI |
RVGQWMWLYCVLBF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



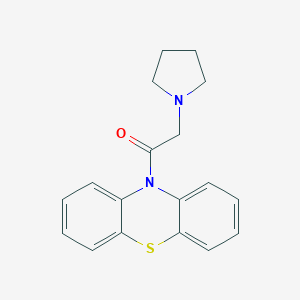
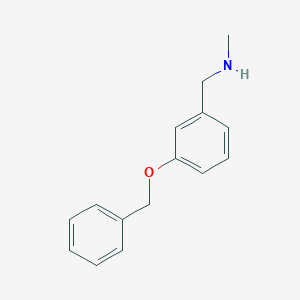
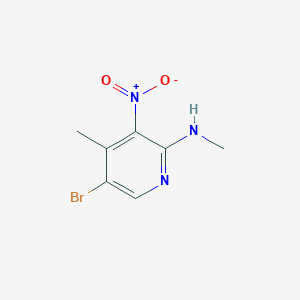
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)


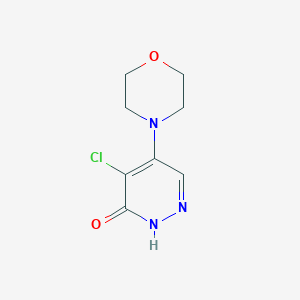
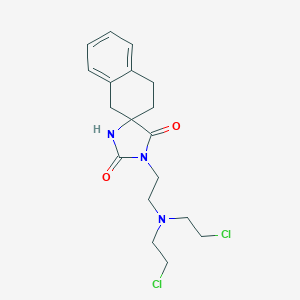

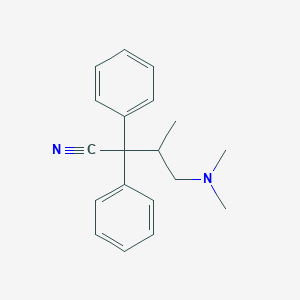

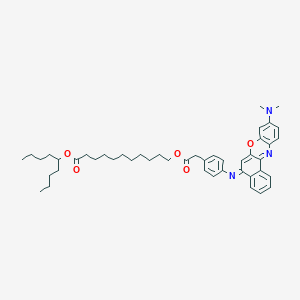
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
